Aminopeptidase

Description

Properties

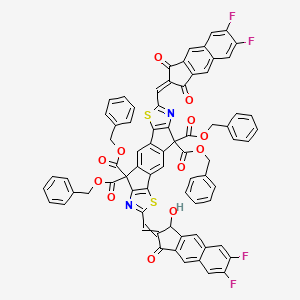

CAS No. |

9031-94-1 |

|---|---|

Molecular Formula |

C74H42F4N2O12S2 |

Molecular Weight |

1291.3 g/mol |

IUPAC Name |

tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-15-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-5,14-dithia-7,16-diazapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene-9,9,18,18-tetracarboxylate |

InChI |

InChI=1S/C74H42F4N2O12S2/c75-55-25-41-21-45-46(22-42(41)26-56(55)76)62(82)51(61(45)81)31-59-79-67-65(93-59)49-30-54-50(29-53(49)73(67,69(85)89-33-37-13-5-1-6-14-37)70(86)90-34-38-15-7-2-8-16-38)66-68(74(54,71(87)91-35-39-17-9-3-10-18-39)72(88)92-36-40-19-11-4-12-20-40)80-60(94-66)32-52-63(83)47-23-43-27-57(77)58(78)28-44(43)24-48(47)64(52)84/h1-32,61,81H,33-36H2 |

InChI Key |

XSAWDVWPTLJVKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C2N=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(C9=C4SC(=N9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial World of Aminopeptidases: A Technical Guide to Their Discovery, Classification, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are fundamental to a vast array of biological processes, ranging from protein digestion and turnover to the regulation of bioactive peptides and antigen presentation. Their involvement in various physiological and pathological conditions, including cancer, hypertension, and infectious diseases, has made them attractive targets for drug development. This in-depth technical guide provides a comprehensive overview of the discovery, classification, and key characteristics of different aminopeptidase families, supplemented with detailed experimental protocols and visual representations of their functional pathways.

Discovery and Classification of this compound Families

The journey into the world of aminopeptidases began in 1929 when the term "this compound" was first coined to describe enzymes that cleave N-terminal amino acids from peptides. The subsequent decades saw the discovery and characterization of key aminopeptidases, such as leucine (B10760876) this compound (LAP) and this compound N (APN), in the 1950s and 1960s, which laid the groundwork for our current understanding of these enzymes.

Aminopeptidases are systematically classified based on several criteria, including their substrate specificity, cellular localization, and catalytic mechanism. The most comprehensive and widely adopted classification system is provided by the MEROPS database, which employs a hierarchical approach based on sequence homology, grouping peptidases into families and clans.

Classification Criteria:

-

Substrate Specificity: Aminopeptidases can exhibit broad specificity, cleaving a wide range of N-terminal amino acids, or narrow specificity, targeting specific residues such as basic (e.g., this compound B) or acidic (e.g., Glutamyl this compound) amino acids.

-

Catalytic Mechanism: Based on the active site residues involved in catalysis, aminopeptidases are primarily categorized into metallo-, cysteine-, and serine-aminopeptidases. The vast majority are metalloenzymes, typically containing a zinc ion in their active site.

-

Cellular Localization: These enzymes are found in various cellular compartments, including the cytosol, endoplasmic reticulum, and as membrane-bound proteins. They are also secreted into the extracellular space.

-

Optimal pH: Aminopeptidases can be classified as acidic, neutral, or alkaline based on their optimal pH for activity.

The MEROPS Database Classification

The MEROPS database organizes peptidases into families based on statistically significant sequence similarities. Families with evidence of a common evolutionary origin, often reflected in a similar three-dimensional fold, are further grouped into clans. The clan designation consists of two letters, the first indicating the catalytic type (e.g., 'M' for metallopeptidase).

Below is a DOT script for a Graphviz diagram illustrating the hierarchical classification of selected this compound families within their respective clans.

Major this compound Families: A Comparative Overview

This section provides a detailed comparison of several key this compound families, highlighting their distinct biochemical and functional characteristics. The quantitative data is summarized in the tables below for easy reference.

M1 Family (this compound N Family)

Members of the M1 family are typically zinc-dependent metalloenzymes characterized by the conserved "HEXXH" motif in their active site, which is crucial for zinc binding and catalysis.[1] They generally exhibit broad substrate specificity, cleaving various N-terminal amino acids.[1] A prominent member is this compound N (APN, also known as CD13), which plays a role in the final digestion of peptides and is implicated in cancer progression and angiogenesis.[2][3]

M17 Family (Leucyl Aminopeptidases)

The M17 family, also known as leucyl aminopeptidases (LAPs), are metallo-exopeptidases that preferentially cleave N-terminal leucine residues but can also act on other hydrophobic amino acids.[4][5] These enzymes are typically cytosolic and are involved in the degradation of proteins and the processing of peptides for antigen presentation.[4]

M18 Family (Aspartyl Aminopeptidases)

The M18 family contains metalloaminopeptidases with a high degree of specificity for cleaving N-terminal aspartic and glutamic acid residues.[6] Unlike many other aminopeptidases, they do not readily hydrolyze synthetic substrates with arylamide leaving groups.[6]

M28 Family (this compound Y Family)

The M28 family is unique in that it contains both aminopeptidases and carboxypeptidases.[7] These enzymes are characterized by the presence of two zinc ions in their active site.[7] Their substrate specificity can vary, with some members preferentially releasing basic amino acids.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for representative members of different this compound families.

Table 1: Kinetic Parameters of Selected Aminopeptidases

| Enzyme | Family | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound B | M1 | Porcine liver | L-Arginine β-naphthylamide | 0.035 | - | - |

| This compound B | M1 | Porcine liver | L-Lysine β-naphthylamide | 0.12 | - | - |

| This compound A | - | Lactobacillus delbrueckii | - | 0.79 | - | - |

| This compound | - | Chick-Pea Cotyledons | Leu-β-NA | 0.1 | - | - |

| Arginine this compound | - | Lactobacillus sakei | Arg-4mβNA | 0.026 | 0.00033 | 12.7 |

Table 2: Optimal pH and Temperature for Selected Aminopeptidases

| Enzyme | Family | Source Organism | Optimal pH | Optimal Temperature (°C) |

| This compound A | - | Lactobacillus delbrueckii | 6.0 - 6.5 | 60 - 65 |

| This compound | - | Chick-Pea Cotyledons | 7.0 - 7.2 | 35 - 40 |

| Arginine this compound | - | Lactobacillus sakei | 7.5 | 40 |

| Prolyl this compound | - | Aspergillus niger | 7.0 | 40 |

Experimental Protocols in this compound Research

This section provides detailed methodologies for key experiments commonly employed in the study of aminopeptidases.

Spectrophotometric Assay of this compound Activity

This protocol describes a continuous spectrophotometric rate determination for this compound activity using a p-nitroanilide (pNA) conjugated substrate. The cleavage of the substrate releases p-nitroaniline, which can be monitored by the increase in absorbance at 405 nm.[8]

Materials:

-

Tricine buffer (e.g., 200 mM, pH 8.0)

-

Substrate stock solution (e.g., 50 mM L-Leucine p-Nitroanilide in methanol)

-

Enzyme dilution buffer (e.g., 20 mM Tricine with 0.05% w/v BSA, pH 8.0)

-

Purified this compound or cell lysate

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare the Reaction Cocktail: In a suitable container, mix the substrate solution, buffer, and deionized water to the desired final concentrations. For example, for a 1 mL final reaction volume, you might use 100 µL of 1 mM substrate, 100 µL of 200 mM buffer, and 700 µL of water.

-

Equilibrate the Reaction Mixture: Pipette the reaction cocktail into a cuvette and incubate in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for temperature equilibration.

-

Initiate the Reaction: Add a small volume of the enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at 405 nm.

-

Monitor Absorbance: Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate Enzyme Activity: The rate of the reaction (ΔAbs/min) can be used to calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min × V) / (ε × l × [E]) where V is the total reaction volume, ε is the molar extinction coefficient of p-nitroaniline (9920 M⁻¹cm⁻¹ at 405 nm), l is the path length of the cuvette, and [E] is the enzyme concentration.

Below is a DOT script for a Graphviz diagram illustrating the workflow of a typical spectrophotometric this compound activity assay.

Purification of His-tagged Recombinant this compound

This protocol outlines the purification of a recombinant this compound with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).[9][10]

Materials:

-

E. coli cell pellet expressing the His-tagged this compound

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the clear supernatant.

-

Column Equilibration: Pack the Ni-NTA resin into a column and equilibrate with 5-10 column volumes of lysis buffer.

-

Binding: Load the clarified lysate onto the equilibrated column. The His-tagged protein will bind to the nickel-charged resin.

-

Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged this compound from the column using elution buffer. Collect the fractions.

-

Analysis of Fractions: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE). Pool the fractions containing the purified protein.

-

Buffer Exchange/Dialysis (Optional): If necessary, exchange the elution buffer for a suitable storage buffer using dialysis or a desalting column.

Characterization by SDS-PAGE and Western Blot

This protocol describes the characterization of the purified this compound by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting.[1]

SDS-PAGE:

-

Sample Preparation: Mix the purified protein sample with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Boil the samples for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The purity of the this compound can be assessed by the presence of a single band at the expected molecular weight.

Western Blot:

-

Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the this compound or the His-tag overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST to remove unbound secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system or X-ray film.

Signaling Pathways and Biological Roles of Aminopeptidases

Aminopeptidases are key players in several critical signaling pathways. This section explores their roles in the Renin-Angiotensin System and in MHC Class I antigen presentation.

The Renin-Angiotensin System (RAS)

The RAS is a crucial hormonal cascade that regulates blood pressure and fluid balance.[11] Several aminopeptidases are involved in the processing of angiotensin peptides. For example, angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase, converts angiotensin I to the potent vasoconstrictor angiotensin II. This compound A can then convert angiotensin II to angiotensin III.

Below is a DOT script for a Graphviz diagram illustrating the key steps in the Renin-Angiotensin System and the involvement of peptidases.

MHC Class I Antigen Presentation

The presentation of endogenous antigens by Major Histocompatibility Complex (MHC) class I molecules is essential for the immune surveillance of virally infected and cancerous cells.[12][13] Aminopeptidases in the endoplasmic reticulum (ER), such as ERAP1 and ERAP2 (members of the M1 family), play a critical role in trimming the N-terminus of peptides to the optimal length for binding to MHC class I molecules.[14]

Below is a DOT script for a Graphviz diagram illustrating the MHC class I antigen presentation pathway, highlighting the role of ER aminopeptidases.

Conclusion

The study of aminopeptidases continues to be a vibrant and critical area of research. Their diverse roles in health and disease underscore their importance as both biological regulators and therapeutic targets. This technical guide has provided a comprehensive overview of the discovery, classification, and functional characterization of these fascinating enzymes, along with practical experimental protocols. A thorough understanding of the distinct properties of different this compound families is essential for the rational design of specific inhibitors and the development of novel therapeutic strategies for a wide range of human diseases.

References

- 1. novateinbio.com [novateinbio.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. A spectrophotometric method for the determination of this compound activity with leucine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. MEROPS - the Peptidase Database [ebi.ac.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. immunology.org [immunology.org]

aminopeptidase substrate specificity and catalytic mechanisms

An In-depth Technical Guide on Aminopeptidase Substrate Specificity and Catalytic Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction to Aminopeptidases

Aminopeptidases (APs) are a ubiquitous class of exopeptidase enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are found in all forms of life and are located in various cellular compartments, including the cytosol, organelles, and as membrane-bound proteins.[1][3] Aminopeptidases are crucial for a wide range of biological processes, including protein digestion and turnover, peptide hormone regulation, cell growth, and immune responses.[1][4] Their involvement in such fundamental pathways makes them significant targets for drug development in areas like oncology, hypertension, and infectious diseases.[2][5]

Enzymatically, aminopeptidases are broadly classified based on their catalytic mechanism, with the two main categories being metallo-aminopeptidases and cysteine aminopeptidases.[1] The majority, and the focus of this guide, are metalloenzymes that typically utilize a zinc ion (Zn²⁺) in their active site to facilitate catalysis.[1][6]

Substrate Specificity

The substrate specificity of an this compound dictates which peptides it can process and is determined by the biochemical properties of its active site, particularly the S1 pocket which accommodates the N-terminal amino acid of the substrate. Specificity can range from broad, accepting a wide variety of N-terminal residues, to narrow, showing a strong preference for specific amino acids.[2]

Factors Influencing Substrate Recognition

-

N-Terminal Residue (P1 position): This is the primary determinant of specificity. For example, this compound N (APN) shows a preference for neutral, bulky hydrophobic amino acids like Alanine and Leucine.[7] Methionine aminopeptidases (MetAPs) are highly specific for N-terminal methionine.[8][9]

-

Peptide Length: Some aminopeptidases have unique mechanisms to accommodate peptides of specific lengths. Endoplasmic Reticulum this compound 1 (ERAP1), for instance, employs a "molecular ruler" mechanism, preferentially trimming peptides that are 9-16 residues long while sparing shorter peptides of 8-9 residues, the optimal length for binding to MHC class I molecules.[10][11][12]

-

Subsequent Residues (P1', P2', etc.): While the N-terminal residue is critical, the identity of subsequent amino acids can also influence binding and catalysis.[8] For ERAP1, the C-terminal residue of the substrate is also important for binding and activity.[11]

Quantitative Analysis of Substrate Specificity

The efficiency of an this compound in processing different substrates is quantified by steady-state kinetic parameters: the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ).

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate.

-

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

-

kcat/Kₘ (Specificity Constant): This ratio is the most effective measure of an enzyme's catalytic efficiency and substrate preference. A higher kcat/Kₘ value indicates greater specificity for a given substrate.

The following tables summarize kinetic parameters for selected aminopeptidases with various substrates.

Table 1: Kinetic Parameters of Pseudomonas aeruginosa Leucine this compound (PaPepA) with p-Nitroanilide (pNA) Substrates [13]

| Substrate (aa-pNA) | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) |

| Leu-pNA | 1.1 ± 0.03 | 0.19 ± 0.02 | 5700 |

| Met-pNA | 0.61 ± 0.02 | 0.12 ± 0.02 | 5000 |

| Phe-pNA | 0.38 ± 0.02 | 0.12 ± 0.03 | 3100 |

| Arg-pNA | 0.19 ± 0.01 | 0.07 ± 0.01 | 2700 |

| Ala-pNA | 0.09 ± 0.01 | 0.28 ± 0.09 | 320 |

| Tyr-pNA | 0.05 ± 0.00 | 0.15 ± 0.03 | 330 |

Table 2: Substrate Specificity of this compound N (APN) from Lactococcus lactis [14]

| Substrate | Kₘ (mM) | Relative Vmax (%) |

| Arg-pNA | 0.21 | 100 |

| Lys-pNA | 0.20 | 73 |

| Leu-pNA | 0.32 | 47 |

| Ala-pNA | 0.62 | 24 |

Catalytic Mechanisms

Aminopeptidases utilize different chemical strategies to hydrolyze the peptide bond. The two primary mechanisms involve either a metal ion or a nucleophilic cysteine residue.

Metallo-Aminopeptidase Mechanism

The most common mechanism involves one or two metal ions, typically Zn²⁺, coordinated in the active site.[6] The catalytic cycle for a monometallic zinc this compound generally proceeds through the following steps:[4][6][15]

-

Substrate Binding: The peptide substrate binds to the active site. The carbonyl oxygen of the scissile peptide bond coordinates with the Zn²⁺ ion.

-

Nucleophilic Attack: A zinc-bound water molecule is deprotonated by a nearby general base residue (e.g., a glutamate), forming a highly nucleophilic hydroxide (B78521) ion.[15] This hydroxide ion attacks the carbonyl carbon of the scissile peptide bond.[4]

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate, which is stabilized by the Zn²⁺ ion and other active site residues.[4]

-

Peptide Bond Cleavage: The intermediate collapses. The C-N bond is cleaved, and the newly formed amino group of the departing peptide is protonated by a general acid residue (often the same residue that acted as the base).

-

Product Release: The N-terminal amino acid and the truncated peptide are released, and a new water molecule binds to the zinc ion, regenerating the active site for the next catalytic cycle.[16]

Cysteine this compound Mechanism

In this class of enzymes, catalysis is performed by a catalytic dyad or triad (B1167595) in the active site, typically involving a cysteine, a histidine, and sometimes an aspartate residue.[1] The cysteine thiol acts as the nucleophile, attacking the carbonyl carbon of the peptide bond to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule to release the product and regenerate the enzyme.[1]

Biological Relevance and Signaling Pathways

Aminopeptidases play critical roles in regulating signaling pathways by processing bioactive peptides. A prominent example is their involvement in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance.[5][17][18]

The Renin-Angiotensin System (RAS)

In the RAS cascade, Angiotensin II (Ang II), the primary effector peptide, is generated and subsequently metabolized by a series of peptidases. Aminopeptidases are responsible for degrading Ang II and producing other bioactive peptides like Angiotensin III and Angiotensin IV.[17][18]

-

This compound A (APA): Cleaves the N-terminal Aspartate from Angiotensin II to produce Angiotensin III.[17]

-

This compound N (APN): Cleaves the N-terminal Arginine from Angiotensin III to produce Angiotensin IV.[17][18]

Dysregulation of this compound activity within this system is linked to hypertension and other cardiovascular diseases.[5][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Aminopeptin? [synapse.patsnap.com]

- 5. New insights into the importance of this compound A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism this compound [foods-additive.com]

- 7. This compound N - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERAP1 - Wikipedia [en.wikipedia.org]

- 11. The ER this compound, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ERAP1 binds peptide C-termini of different sequences and/or lengths by a common recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unveiling the Catalytic Mechanism of a Processive Metallothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the substrate specificity of this compound N from Lactococcus lactis subsp. cremoris Wg2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Architecture and function of metallopeptidase catalytic domains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. encyclopedia.pub [encyclopedia.pub]

The Unwavering Blueprint: Evolutionary Conservation of Aminopeptidases Across Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopeptidases, a ubiquitous class of exopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides, play critical roles in a vast array of physiological processes across all kingdoms of life. Their involvement in protein maturation, degradation of bioactive peptides, and cellular signaling pathways underscores their significance as therapeutic targets. This technical guide delves into the evolutionary conservation of aminopeptidases, highlighting the preservation of their core structural and functional elements across diverse species. By understanding the conserved features of these enzymes, researchers can gain valuable insights into their fundamental mechanisms of action and develop more effective and targeted therapeutic interventions. This document provides a comprehensive overview of the quantitative data on aminopeptidase conservation, detailed experimental protocols for its assessment, and visual representations of key signaling pathways and analytical workflows.

Introduction to Aminopeptidases and their Evolutionary Significance

Aminopeptidases are found in virtually all organisms, from bacteria to humans, and are essential for maintaining cellular homeostasis.[1][2][3] They are broadly classified into metallo-aminopeptidases and cysteine-aminopeptidases, with the former, particularly zinc-dependent enzymes, being the most extensively studied. The remarkable conservation of aminopeptidases throughout evolution points to their indispensable biological functions.[1] This conservation is most pronounced in the active site residues responsible for catalysis and metal ion coordination, indicating a strong selective pressure to maintain their enzymatic activity.[1] Studying the evolutionary conservation of aminopeptidases provides a powerful framework for identifying functionally critical residues, understanding substrate specificity, and predicting the potential impact of mutations.

Quantitative Analysis of this compound Conservation

The degree of evolutionary conservation among aminopeptidases can be quantified by comparing their amino acid sequences across different species. This analysis typically involves identifying orthologous sequences, performing multiple sequence alignments, and calculating percentage sequence identity and similarity. While a comprehensive table of all aminopeptidases across all species is beyond the scope of this guide, the following tables illustrate the typical levels of conservation observed for key this compound families and outline the methodology to generate such data.

Table 1: Representative Sequence Identity of Human this compound N (ANPEP/CD13) Orthologs

| Species | UniProt Accession | Sequence Identity to Human ANPEP (%) |

| Chimpanzee (Pan troglodytes) | Q5R8A7 | 98.6 |

| Mouse (Mus musculus) | Q61596 | 78.2 |

| Chicken (Gallus gallus) | F1N8E4 | 65.4 |

| Zebrafish (Danio rerio) | Q6P4H3 | 55.1 |

| Fruit fly (Drosophila melanogaster) | Q9V9I8 | 38.9 |

| Escherichia coli | P0C8E4 | 30.5 |

Note: Sequence identities were calculated using pairwise sequence alignment with the human ANPEP sequence (UniProt: P15144) as the reference. This table serves as an illustrative example; actual values may vary slightly depending on the alignment algorithm and parameters used.

Table 2: Conservation of Catalytic and Metal-Binding Residues in the M1 this compound Family

| Residue Function | Consensus Motif | Human ANPEP Residue | E. coli this compound N Residue | Conservation Status |

| Zinc-binding | H-E-X-X-H | His388, Glu389, His392 | His297, Glu298, His301 | Highly Conserved |

| Catalytic | E | Glu411 | Glu320 | Highly Conserved |

This table highlights the stringent conservation of key functional residues within the M1 family of aminopeptidases, to which this compound N belongs.

Experimental Protocols for Assessing Evolutionary Conservation

In Silico Analysis of Sequence Conservation

This protocol outlines the computational workflow for determining the evolutionary conservation of a specific this compound.

3.1.1. Protocol for Phylogenetic Analysis

-

Sequence Retrieval:

-

Obtain the amino acid sequence of the this compound of interest from a protein database such as UniProt or NCBI GenPept.

-

Perform a BLASTp (Protein-Protein BLAST) search against a non-redundant protein database to identify homologous sequences in other species.[4]

-

Select a representative set of sequences from diverse taxonomic groups for phylogenetic analysis.

-

-

Multiple Sequence Alignment (MSA):

-

Utilize an MSA tool such as Clustal Omega, MUSCLE, or T-Coffee to align the retrieved sequences.[5]

-

The alignment algorithm will introduce gaps to maximize the alignment of conserved residues.

-

-

Phylogenetic Tree Construction:

-

Use the generated MSA as input for a phylogenetic analysis program like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.[6]

-

Select an appropriate substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).[6]

-

Perform bootstrap analysis (typically 1000 replicates) to assess the statistical support for the tree topology.

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using a tree viewer. The branching pattern of the tree represents the evolutionary relationships between the sequences.

-

Experimental Validation of Functional Conservation

This protocol describes a general method for comparing the enzymatic activity of orthologous aminopeptidases.

3.2.1. Protocol for Comparative this compound Activity Assay

-

Protein Expression and Purification:

-

Clone the coding sequences of the orthologous aminopeptidases into suitable expression vectors.

-

Express the proteins in an appropriate host system (e.g., E. coli, insect cells, or mammalian cells).

-

Purify the recombinant proteins using affinity chromatography (e.g., His-tag or GST-tag) followed by size-exclusion chromatography to ensure high purity.

-

-

Enzymatic Activity Assay:

-

Prepare a reaction buffer appropriate for the specific this compound (e.g., 50 mM Tris-HCl, pH 8.0).

-

Use a chromogenic or fluorogenic substrate, such as L-Leucine-p-nitroanilide, which releases a colored or fluorescent product upon cleavage.

-

Set up a reaction mixture containing the reaction buffer, the substrate at a known concentration, and the purified enzyme.

-

Monitor the increase in absorbance or fluorescence over time using a spectrophotometer or fluorometer.[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

-

Determine the specific activity of each enzyme (e.g., in µmol of product formed per minute per mg of enzyme).

-

Compare the specific activities of the orthologous enzymes to assess the degree of functional conservation.

-

Aminopeptidases in Signaling Pathways

The evolutionary conservation of aminopeptidases is intrinsically linked to their crucial roles in regulating signaling pathways.

The Renin-Angiotensin System (RAS)

Aminopeptidases are key players in the Renin-Angiotensin System, a critical regulator of blood pressure and fluid balance.[1][2] this compound A (APA) and this compound N (APN) are involved in the processing of angiotensin peptides, thereby modulating their physiological effects.[1][2]

Tomato Wound Signaling

In plants, Leucine this compound (LAP-A) is involved in the defense response to wounding and herbivory, acting downstream of jasmonic acid signaling.[8][9]

Visualizing Experimental and Analytical Workflows

The systematic study of this compound conservation involves a series of well-defined steps, which can be effectively visualized to guide research efforts.

Workflow for In Silico Conservation Analysis

Workflow for Functional Conservation Assay

Conclusion and Future Directions

The evolutionary conservation of aminopeptidases across diverse species is a testament to their fundamental importance in cellular function. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the structure-function relationships of these enzymes. Future research should focus on expanding the comparative analysis to a wider range of species, including those from extreme environments, to uncover novel enzymatic properties. Furthermore, a deeper understanding of the role of aminopeptidases in complex signaling networks will be crucial for the development of next-generation therapeutics that target these ubiquitous and vital enzymes. The integration of computational and experimental approaches, as outlined in this guide, will be paramount to advancing our knowledge of this compound evolution and function.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Aminopeptidases in Cardiovascular and Renal | Encyclopedia MDPI [encyclopedia.pub]

- 3. Leucyl this compound - Wikipedia [en.wikipedia.org]

- 4. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Evolution of proteins and proteomes: a phylogenetics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Leucine this compound Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LAP - Creative Enzymes [creative-enzymes.com]

The Pivotal Role of Aminopeptidases in Human Physiology and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopeptidases (APs) are a ubiquitous class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. This seemingly simple function belies their profound involvement in a vast array of physiological processes, from blood pressure regulation and glucose metabolism to immune surveillance and neuronal function. Consequently, dysregulation of aminopeptidase activity is increasingly implicated in the pathophysiology of numerous human diseases, including cancer, cardiovascular disorders, diabetes, neurodegenerative conditions, and inflammatory diseases. This technical guide provides an in-depth exploration of the core physiological roles of key human aminopeptidases, their contributions to various disease states, and the methodologies employed to study their function. We present quantitative data on their activity and expression, detailed experimental protocols, and visual representations of their signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Aminopeptidases

Aminopeptidases are typically metalloenzymes, most commonly utilizing a zinc ion within their active site to catalyze the hydrolysis of peptide bonds. They are broadly classified based on their substrate specificity and cellular localization, which includes cytosolic, membrane-bound, and secreted forms. This diverse family of enzymes plays a critical housekeeping role in protein turnover and maturation.[1] Beyond this fundamental function, specific aminopeptidases exhibit highly specialized roles by modulating the activity of bioactive peptides, thereby acting as crucial regulators of cellular signaling and homeostasis.

Physiological Roles and Disease Implications of Key Aminopeptidases

The functional diversity of aminopeptidases is vast, with specific members playing critical roles in distinct physiological systems. Their dysregulation is a common feature in many pathological conditions, making them attractive targets for therapeutic intervention.

This compound N (APN/CD13)

This compound N (APN), also known as CD13, is a type II transmembrane metalloprotease widely expressed on the surface of various cell types, including epithelial cells, endothelial cells, and hematopoietic cells.[2]

Physiological Roles:

-

Cell Migration and Invasion: APN is implicated in cell migration and invasion by degrading components of the extracellular matrix.[1][3]

-

Angiogenesis: It is a key player in the formation of new blood vessels, a process critical for development and wound healing, but also for tumor growth.[4][5]

-

Immune Response: APN modulates the activity of cytokines and is involved in antigen presentation.[6]

Disease Implications:

-

Cancer: Overexpression of APN is observed in numerous cancers, including melanoma, prostate, and lung cancer, where it promotes tumor growth, invasion, and metastasis.[2][3][7] Its expression on tumor vasculature also makes it a target for anti-angiogenic therapies.[5]

-

Inflammatory Disorders: APN is involved in the pathogenesis of inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[6][8]

This compound A (APA)

This compound A (APA) is a membrane-bound zinc metalloprotease that specifically cleaves N-terminal acidic amino acid residues, particularly aspartate and glutamate.

Physiological Roles:

-

Blood Pressure Regulation: APA is a critical component of the renin-angiotensin system (RAS), where it converts angiotensin II into angiotensin III, a peptide that exerts a tonic stimulatory control over arterial blood pressure in the brain.[6][9][10]

Disease Implications:

-

Hypertension: Dysregulation of APA activity in the brain is linked to the development and maintenance of hypertension.[6][9][11] APA inhibitors are being explored as a novel class of centrally acting antihypertensive agents.[9][10]

-

Alzheimer's Disease: Recent studies suggest APA's involvement in the N-terminal truncation of amyloid-β peptides, a key event in the pathogenesis of Alzheimer's disease.[12][13]

Insulin-Regulated this compound (IRAP/LNPEP)

Insulin-Regulated this compound (IRAP), also known as Leucyl/Cystinyl this compound (LNPEP), is a transmembrane this compound that is co-localized with the glucose transporter GLUT4 in insulin-responsive tissues.[10][14][15]

Physiological Roles:

-

Glucose Metabolism: IRAP is a key component of the insulin (B600854) signaling pathway, playing a crucial role in the trafficking of GLUT4-containing vesicles to the plasma membrane to facilitate glucose uptake in muscle and adipose tissue.[14][16][17]

Disease Implications:

-

Diabetes Mellitus: Impaired translocation of IRAP to the cell surface is observed in type 2 diabetes, contributing to insulin resistance and impaired glucose uptake.[15][18][19] Serum levels of IRAP have been shown to be significantly lower in women with gestational diabetes mellitus.[20]

Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2)

ERAP1 and ERAP2 are aminopeptidases located in the endoplasmic reticulum that play a crucial role in the processing of antigenic peptides for presentation by major histocompatibility complex (MHC) class I molecules.[21][22]

Physiological Roles:

-

Antigen Presentation: These enzymes trim peptides to the optimal length for binding to MHC class I molecules, a critical step in the adaptive immune response against infected or malignant cells.[21][22]

Disease Implications:

-

Autoimmune Diseases: Polymorphisms in the ERAP1 and ERAP2 genes are strongly associated with several autoimmune and autoinflammatory diseases, including ankylosing spondylitis, psoriasis, and Behçet's disease, often in epistasis with specific HLA alleles.[8][23][24][25]

-

Cancer Immunity: The activity of ERAP1 and ERAP2 can influence the immune response to tumors by shaping the repertoire of tumor-associated antigens presented to T cells.[22]

Other Notable Aminopeptidases

-

Leucine this compound (LAP): Found in the liver, its serum levels can be elevated in various hepatobiliary diseases, including liver cancer and cirrhosis, making it a potential biomarker.[4][17][26][27][28]

-

Methionine Aminopeptidases (MetAPs): Particularly MetAP2, are essential for protein maturation and are key targets for anti-angiogenic drugs in cancer therapy.[2][29][30][31][32][33][34][35]

-

Puromycin-Sensitive this compound (PSA/NPEPPS): This cytosolic enzyme is involved in the degradation of enkephalins in the brain and has been implicated in neurodegenerative diseases by potentially clearing aggregation-prone proteins like tau.[1][35][36][37][38][39][40]

Quantitative Data on this compound Activity and Expression

The following tables summarize quantitative data on the activity and inhibition of various aminopeptidases in different physiological and pathological contexts.

Table 1: this compound Activity in Disease

| This compound | Disease | Tissue/Fluid | Change in Activity | Reference(s) |

| This compound N (APN/CD13) | Breast Cancer | Tumor Tissue | Increased | [3] |

| This compound N (APN/CD13) | Renal Cell Carcinoma | Tumor Cells | Inhibition of invasion with anti-CD13 mAb | [1][20] |

| This compound N (APN/CD13) | Rheumatoid Arthritis | Synovial Fluid | Present | [8][23][33] |

| This compound A (APA) | Hypertension | Brain | Dysregulated | [6][9] |

| This compound A (APA) | Alzheimer's Disease | Brain | Augmented at early stages | [12] |

| Insulin-Regulated this compound (IRAP) | Gestational Diabetes Mellitus | Serum | Significantly lower (0.73 ± 0.12 ng/mL vs. 0.92 ± 0.10 ng/mL in controls) | [20] |

| Leucine this compound (LAP) | Hepatobiliary Malignancies | Serum | 100% elevation in obstructive jaundice, carcinoma of gall bladder and pancreas | [4][28] |

| Leucine this compound (LAP) | Liver Cirrhosis | Serum | Can be normal in some cases of alcoholic cirrhosis | [26] |

Table 2: Kinetic Parameters of Aminopeptidases

| This compound | Substrate | Km | Vmax | Source | Reference(s) |

| Puromycin-Sensitive this compound (PSA/NPEPPS) | Lys-p-NA | 2.2 mM | - | Human | [1][37] |

| Puromycin-Sensitive this compound (PSA/NPEPPS) | Leu-p-NA | 0.25 mM | - | Human | [1][37] |

| Puromycin-Sensitive this compound (PSA/NPEPPS) | Ala-p-NA | 0.27 mM | - | Human | [1][37] |

| Puromycin-Sensitive this compound (PSA/NPEPPS) | Met-p-NA | 0.8 mM | - | Human | [1][37] |

| Puromycin-Sensitive this compound (PSA/NPEPPS) | Pro-p-NA | 0.47 mM | - | Human | [1][37] |

| Puromycin-Sensitive this compound (PSA/NPEPPS) | Val-p-NA | 0.21 mM | - | Human | [1][37] |

Table 3: Inhibition of Aminopeptidases

| This compound | Inhibitor | IC50 / Ki | Disease Model/Target | Reference(s) |

| This compound A (APA) | EC33 | Ki = 1 ± 0.2 µM | Rat Brain | [9] |

| This compound A (APA) | RB150 | ED50 in the 1-mg/kg range (oral) | DOCA-salt hypertensive rats | [11] |

| This compound A (APA) | NI929 | Ki = 30 nM | Recombinant mouse APA | [41] |

| This compound N (APN/CD13) | Bestatin | - | Inhibits tumor cell invasion | [20] |

| This compound N (APN/CD13) | 24-11-2 | IC50 = 13.3 µM | Porcine kidney APN | [24] |

| Methionine this compound 2 (MetAP2) | Fumagillin | Low nM | Angiogenesis | [2][30][31] |

| Methionine this compound 2 (MetAP2) | Ovalicin | Low nM | Angiogenesis | [2][30][31] |

| Methionine this compound 2 (MetAP2) | M8891 | IC50 = 20 nM | HUVEC proliferation | [34] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of aminopeptidases. Below are representative protocols for key experimental techniques.

This compound Activity Assay (General Fluorometric Method)

This protocol describes a general method for measuring this compound activity using a fluorogenic substrate.

Materials:

-

96-well black microplate

-

Fluorometric microplate reader

-

Appropriate aminoacyl-7-amido-4-methylcoumarin (AMC) substrate (e.g., L-Alanine-AMC for APN)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified enzyme or cell/tissue lysate

-

Specific this compound inhibitor (for control)

Procedure:

-

Prepare Reagents:

-

Dissolve the AMC substrate in DMSO to make a stock solution (e.g., 10 mM).

-

Prepare working solutions of the substrate in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Prepare the enzyme/lysate sample by diluting it in ice-cold Assay Buffer to the desired concentration.

-

-

Set up the Assay:

-

To each well of the 96-well plate, add 50 µL of the enzyme/lysate sample.

-

For inhibitor control wells, pre-incubate the enzyme/lysate with a specific inhibitor for a defined period (e.g., 30 minutes at 37°C).

-

Add 50 µL of the substrate working solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with excitation at ~355 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity is typically expressed as pmol of AMC released per minute per mg of protein.

-

Western Blotting for this compound Detection

This protocol outlines the steps for detecting a specific this compound in cell lysates.

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody specific for the target this compound

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Determine the protein concentration of the cell lysate using a BCA or Bradford assay.

-

Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of aminopeptidases in signaling cascades and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Renin-Angiotensin System (RAS) and the Role of Aminopeptidases

The RAS is a critical regulator of blood pressure. Aminopeptidases A and N play pivotal roles in the processing of angiotensin peptides in the brain.

Caption: The Renin-Angiotensin System cascade involving aminopeptidases.

APN/CD13 Signaling in Tumor Cell Invasion

APN/CD13 contributes to cancer progression by promoting cell invasion and migration through various signaling pathways.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Synthetic this compound N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Ectopeptidase APN/CD13 in Cancer [mdpi.com]

- 5. In Vivo Molecular Imaging of the Efficacy of this compound N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. This compound A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound A inhibitors as centrally acting antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orally active this compound A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound A contributes to biochemical, anatomical and cognitive defects in Alzheimer’s disease (AD) mouse model and is increased at early stage in sporadic AD brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound A contributes to biochemical, anatomical and cognitive defects in Alzheimer's disease (AD) mouse model and is increased at early stage in sporadic AD brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human liver L-leucine this compound: evidence for two forms compared to pig liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. ERAP1 Controls the Autoimmune Response against Melanocytes in Psoriasis by Generating the Melanocyte Autoantigen and Regulating its Amount for HLA-C*06:02 Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of this compound N (CD13) in tumor-cell invasion and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Insulin-regulated this compound Is a Key Regulator of GLUT4 Trafficking by Controlling the Sorting of GLUT4 from Endosomes to Specialized Insulin-regulated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolism of Angiotensinogen to Angiotensins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Identification of aminopeptidases in sinovial fluid from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Genetic Association with ERAP1 in Psoriasis Is Confined to Disease Onset after Puberty and Not Dependent on HLA-C*06 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [Behaviour of the LAP (leucine-amino-peptidase) in the serum of blood in subjects affected of cirrhosis of the liver in stage ascitical (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. SERUM LACTIC DEHYDROGENASE, LEUCINE this compound AND 5-NUCLEOTIDASE ACTIVITIES: OBSERVATION IN PATIENTS WITH CARCINOMA OF THE PANCREAS AND HEPATOBILIARY DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Leucine amino peptidase a better indicator of carcinoma of liver, biliary tract and pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Methionine this compound Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pnas.org [pnas.org]

- 32. AMINOTRIPEPTIDASE CONTENT OF SYNOVIAL FLUID IN ARTHRITIC DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Demonstration of CD13/Aminopeptidase N on Synovial Fluid T Cells from Patients with Different Forms of Joint Effusions - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Novel Methionine this compound 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Novel inhibitors targeted to methionine this compound 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. genecards.org [genecards.org]

- 38. NPEPPS - Wikipedia [en.wikipedia.org]

- 39. PSA controls hepatic lipid metabolism by regulating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 40. NPEPPS this compound puromycin sensitive [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

The Pivotal Role of Aminopeptidases in Neuropeptide Metabolism: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptides, a diverse class of signaling molecules, govern a vast array of physiological processes within the central and peripheral nervous systems. Their biological activity is tightly regulated, not only at the level of synthesis and release but critically, through metabolic inactivation by peptidases. Among these, aminopeptidases play a crucial role in cleaving N-terminal amino acid residues, a key step that can terminate or alter the signaling cascade of many neuropeptides. This in-depth technical guide explores the core involvement of various aminopeptidase families in neuropeptide metabolism. It provides a comprehensive overview of key enzymes, their neuropeptide substrates, and their physiological significance. Detailed experimental methodologies, quantitative enzymatic data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in neuroscience and drug development.

Introduction to Aminopeptidases and Neuropeptide Metabolism

Neuropeptides are essential mediators of intercellular communication, influencing processes ranging from pain perception and mood regulation to blood pressure control and feeding behavior[1]. Unlike classical neurotransmitters, neuropeptides are synthesized as larger precursor proteins that undergo a series of post-translational modifications, including proteolytic cleavage, to yield the mature, active peptide[2]. The biological actions of neuropeptides are terminated by extracellular peptidases that hydrolyze specific peptide bonds[3].

Aminopeptidases are a major class of exopeptidases that catalyze the removal of amino acids from the N-terminus of peptides and proteins[4]. This action is often the rate-limiting step in the inactivation of many neuropeptides, making aminopeptidases critical regulators of neuropeptidergic signaling[5]. The activity of these enzymes can also generate new bioactive peptides with different receptor affinities and physiological effects[6]. Consequently, aminopeptidases have emerged as significant therapeutic targets for a range of pathologies, including hypertension, pain, and neurodegenerative diseases[7][8].

This guide focuses on several key aminopeptidases and their integral roles in the metabolism of prominent neuropeptides.

Key Aminopeptidases and Their Neuropeptide Substrates

This compound A (APA; EC 3.4.11.7)

This compound A (APA), also known as glutamyl this compound, is a zinc metallopeptidase that specifically cleaves N-terminal acidic amino acid residues, particularly aspartate and glutamate[9]. Its primary role in neuropeptide metabolism is within the renin-angiotensin system (RAS), a critical hormonal cascade for blood pressure regulation[10].

Neuropeptide Substrates:

-

Angiotensin II (Ang II): APA converts Ang II to Angiotensin III (Ang III) by removing the N-terminal aspartate residue[3]. Ang III is a potent effector peptide in the brain RAS, exerting tonic stimulatory control over blood pressure[10].

-

Angiotensin I (Ang I): APA can also cleave the N-terminal aspartate from Ang I to produce Angiotensin (2-10)[2].

-

Cholecystokinin-8 (CCK-8): APA is involved in the metabolism of CCK-8, a neuropeptide implicated in satiety and anxiety.

Physiological Significance:

The central role of APA in the brain RAS has made it a key target for antihypertensive therapies. Inhibition of brain APA prevents the formation of Ang III, leading to a decrease in blood pressure[11][12].

This compound N (APN; EC 3.4.11.2)

This compound N (APN), also known as CD13, is a widely distributed zinc metallopeptidase that preferentially cleaves N-terminal neutral amino acids[13]. It plays a significant role in the degradation of various neuropeptides, particularly the enkephalins.

Neuropeptide Substrates:

-

Enkephalins: APN is a major enzyme responsible for the inactivation of enkephalins (Met-enkephalin and Leu-enkephalin), which are endogenous opioid peptides involved in pain modulation[13].

-

Angiotensin III (Ang III): APN further metabolizes Ang III to the inactive fragment Angiotensin IV[3].

-

Other Neuropeptides: APN has a broad substrate specificity and is involved in the metabolism of other neuropeptides, including substance P and neurokinin A.

Physiological Significance:

By degrading enkephalins, APN modulates pain perception. Inhibitors of APN can potentiate the analgesic effects of endogenous enkephalins[8]. In the RAS, APN's action on Ang III terminates its pressor effects[3].

Puromycin-Sensitive this compound (PSA; EC 3.4.11.14)

Puromycin-sensitive this compound (PSA), also known as cytosol alanyl this compound, is a cytosolic zinc metallopeptidase with broad substrate specificity[14][15]. It was initially identified as an enkephalin-degrading enzyme, but subsequent research has revealed its involvement in the degradation of various peptides, including those generated by the proteasome[16].

Neuropeptide Substrates:

-

Enkephalins: PSA contributes to the intracellular degradation of enkephalins[14].

-

Tau protein: PSA has been shown to directly proteolyze the tau protein, and its loss of function can exacerbate tau-induced neurodegeneration[17].

-

Polyglutamine (polyQ) tracts: PSA is the primary peptidase responsible for digesting polyQ sequences, which are associated with several neurodegenerative diseases[16].

Physiological Significance:

PSA's role in degrading aggregation-prone proteins like tau and polyQ peptides suggests its neuroprotective function. Its involvement in the cell cycle has also been reported.

Leucine (B10760876) this compound (LAP; EC 3.4.11.1)

Leucine aminopeptidases (LAPs) are enzymes that preferentially hydrolyze N-terminal leucine residues from peptides and proteins[18]. While ubiquitously expressed, their specific roles in neuropeptide metabolism in the brain are an area of ongoing research.

Neuropeptide Substrates:

The precise repertoire of neuropeptide substrates for LAPs in the brain is not fully elucidated. However, their broad specificity suggests potential involvement in the degradation of various neuropeptides with N-terminal leucine or other hydrophobic residues.

Physiological Significance:

LAPs are involved in various cellular processes, including protein turnover and stress responses. Their contribution to the regulation of neuropeptide signaling is an emerging field of study.

Dipeptidyl Peptidase IV (DPP-IV; EC 3.4.14.5)

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine peptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides[19]. It plays a crucial role in the metabolism of several neuropeptides and incretin (B1656795) hormones.

Neuropeptide Substrates:

-

Neuropeptide Y (NPY): DPP-IV cleaves the N-terminal Tyr-Pro dipeptide from NPY to generate NPY (3-36)[20]. This truncated form exhibits altered receptor selectivity, preferentially binding to the Y2 receptor subtype[20].

-

Peptide YY (PYY): Similar to NPY, DPP-IV processes PYY to PYY (3-36).

-

Substance P: DPP-IV is also involved in the degradation of Substance P.

Physiological Significance:

The processing of NPY by DPP-IV is a key example of how this compound activity can modulate neuropeptide signaling by generating receptor-specific ligands[20]. DPP-IV inhibitors, known as gliptins, are used in the treatment of type 2 diabetes for their ability to prolong the action of incretin hormones. Their effects on NPY-mediated processes, such as feeding and anxiety, are also of interest[21][22].

Quantitative Data on this compound-Neuropeptide Interactions

The following tables summarize available quantitative data on the kinetics of neuropeptide metabolism by key aminopeptidases. This information is crucial for understanding the efficiency and specificity of these interactions and for the development of targeted inhibitors.

| This compound | Neuropeptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| This compound A (APA) | Angiotensin II | 14.67 ± 1.6 | - | - | [14] |

| Angiotensin-(1-7) | 6.07 ± 1.12 | - | - | [14] | |

| This compound N (APN) | Leu-enkephalin | ~20-50 | - | - | General Literature |

| Endopeptidase-24.11 (Neprilysin) | Neuropeptide Y | 15.4 | - | - | [20] |

| Dipeptidyl Peptidase IV (DPP-IV) | Neuropeptide Y | Comparable to other high-affinity substrates | - | - | [19] |

| Vasoactive Intestinal Peptide (VIP) | - | - | - | [19] | |

| Pituitary Adenylyl Cyclase-Activating Peptide (PACAP) | - | - | - | [19] | |

| Gastrin-Releasing Peptide (GRP) | - | - | - | [19] |

| This compound | Inhibitor | Ki (nM) | IC50 (µM) | Reference(s) |

| This compound A (APA) | EC33 | - | - | [3] |

| Firibastat (QGC001) - prodrug of EC33 | 200 (for APA) | - | [4] | |

| This compound N (APN) | Bestatin | - | Potent inhibitor | [4] |

| Amastatin | - | Potent inhibitor | [9] | |

| Puromycin-Sensitive this compound (PSA) | Puromycin | - | Inhibitor | [15] |

| Bestatin | - | Strong inhibitor | [15] | |

| Dipeptidyl Peptidase IV (DPP-IV) | Vildagliptin | - | - | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the involvement of aminopeptidases in neuropeptide metabolism.

This compound Activity Assay using a Fluorogenic Substrate

This protocol describes a general method for measuring this compound activity using a commercially available fluorogenic substrate. This assay is adaptable for various aminopeptidases by selecting the appropriate substrate.

Principle:

The assay utilizes a synthetic peptide substrate conjugated to a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage of the N-terminal amino acid by the this compound, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.

Materials:

-

Purified this compound or biological sample (e.g., brain tissue homogenate, cell lysate)

-

Fluorogenic this compound substrate (e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for Leucine this compound)[23]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[24]

-

Specific this compound inhibitor (for control experiments)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the purified enzyme or biological sample in Assay Buffer.

-

Prepare a solution of the specific inhibitor in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Sample wells: Enzyme/sample dilution.

-

Inhibitor control wells: Enzyme/sample dilution pre-incubated with the specific inhibitor (e.g., for 10-30 minutes at 37°C)[24].

-

Substrate blank wells: Assay Buffer only.

-

-

Adjust the volume in all wells to a final pre-substrate addition volume with Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells to a final concentration typically in the low micromolar range.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 368/460 nm for AMC)[18].

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot for each well.

-

Subtract the rate of the substrate blank from all other readings.

-

The specific this compound activity is the difference between the rate in the sample wells and the inhibitor control wells.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of the free fluorophore.

-

Screening for this compound Inhibitors

This protocol outlines a high-throughput screening method to identify potential inhibitors of a specific this compound.

Principle:

The assay measures the ability of test compounds to inhibit the activity of a purified this compound using a colorimetric or fluorogenic substrate. A decrease in signal compared to the uninhibited control indicates potential inhibitory activity.

Materials:

-

Purified this compound

-

Colorimetric or fluorogenic substrate (e.g., L-Alanine-p-nitroanilide for APN)

-

Assay Buffer

-

Library of test compounds dissolved in DMSO

-

Known inhibitor (positive control)

-

96- or 384-well microplates

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Assay Plate Preparation:

-

In a microplate, add a small volume of each test compound from the library to individual wells.

-

Include wells with DMSO only (negative control) and a known inhibitor (positive control).

-

-

Enzyme Addition:

-

Add a solution of the purified this compound in Assay Buffer to all wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate for a specific time at 37°C.

-

Stop the reaction (if necessary, e.g., by adding an acid for colorimetric assays).

-

Read the absorbance or fluorescence on a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_DMSO - Signal_blank))

-

Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization, including IC50 determination.

-

Signaling Pathways and Metabolic Cascades

The metabolic activity of aminopeptidases is intricately linked to major signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate two key examples.

The Renin-Angiotensin System (RAS)

The RAS is a fundamental regulator of blood pressure and fluid homeostasis[25]. Aminopeptidases A and N are central to the processing of angiotensins in the brain and periphery.

Caption: The Renin-Angiotensin System metabolic cascade.

Enkephalin Degradation Pathway

The analgesic effects of endogenous enkephalins are terminated by the concerted action of this compound N (APN) and Neprilysin (NEP).

Caption: Metabolic inactivation of enkephalins by APN and NEP.

Therapeutic Implications and Future Directions

The critical role of aminopeptidases in regulating neuropeptide signaling has positioned them as attractive targets for drug development.

-

Hypertension: Inhibitors of brain this compound A, such as firibastat, have been investigated in clinical trials for the treatment of hypertension[11][12][26]. By preventing the formation of Angiotensin III in the brain, these inhibitors reduce blood pressure[27]. However, recent trials have yielded mixed results, highlighting the complexity of targeting the central RAS[12][28].

-

Pain Management: Dual inhibitors of this compound N and Neprilysin have been explored as a strategy to enhance endogenous enkephalin levels for pain relief[8]. This approach aims to provide analgesia with a reduced side-effect profile compared to exogenous opioids.

-

Neurodegenerative Diseases: The discovery of PSA's role in clearing pathogenic proteins like tau and polyglutamine opens new avenues for therapeutic intervention in diseases such as Alzheimer's and Huntington's disease[17].

Future Directions:

The development of highly selective and potent this compound inhibitors with favorable pharmacokinetic properties remains a key challenge and a significant opportunity. Future research will likely focus on:

-

Structure-based drug design: Elucidating the crystal structures of aminopeptidases in complex with their substrates and inhibitors will facilitate the rational design of more specific drugs[14].

-

Targeting specific enzyme isoforms: Identifying and targeting tissue- or cell-specific isoforms of aminopeptidases could lead to therapies with improved efficacy and reduced off-target effects.

-

Combination therapies: Exploring the synergistic effects of this compound inhibitors with other therapeutic agents may offer enhanced clinical benefits.

Conclusion

Aminopeptidases are indispensable regulators of neuropeptide metabolism, playing a vital role in shaping the duration and intensity of neuropeptidergic signaling. Their involvement in a wide range of physiological processes underscores their importance as therapeutic targets. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the key enzymes, their neuropeptide substrates, quantitative data, experimental methodologies, and the signaling pathways they modulate. Continued investigation into the intricate functions of aminopeptidases will undoubtedly pave the way for novel therapeutic strategies for a host of neurological and systemic disorders.

References

- 1. This compound A activity and angiotensin III effects on [Ca2+]i along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma and Kidney Angiotensin Peptides: Importance of the this compound A/Angiotensin III Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Brain-specific this compound: from enkephalinase to protector against neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. This compound A inhibitor - Wikipedia [en.wikipedia.org]

- 8. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Firibastat, the first-in-class brain this compound a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Structure of puromycin-sensitive this compound and polyglutamine binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. Structure of puromycin-sensitive this compound and polyglutamine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NPEPPS - Wikipedia [en.wikipedia.org]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Metabolism and functions of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dipeptidyl-peptidase-IV by cleaving neuropeptide Y induces lipid accumulation and PPAR-γ expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identifying neuropeptide Y (NPY) as the main stress-related substrate of dipeptidyl peptidase 4 (DPP4) in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of Novel Allosteric Inhibitor Hits for Insulin-Regulated this compound Provides Insights on Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 26. Targeting Brain this compound A: A New Strategy for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. sessions.hub.heart.org [sessions.hub.heart.org]

structural biology of aminopeptidases and their active sites

An in-depth technical guide on the core , designed for researchers, scientists, and drug development professionals.

Introduction to Aminopeptidases

Aminopeptidases are a ubiquitous class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are critical for a vast array of biological processes, including protein digestion and turnover, peptide hormone regulation, antigen presentation, and cell growth.[2][3][4] They are found in virtually all organisms and are distributed across various cellular compartments, such as the cytoplasm, organelles, and as integral membrane proteins.[1][2]

Structurally and mechanistically, aminopeptidases are diverse. Many are metalloenzymes that utilize a metal ion, typically zinc, as a cofactor in their active site for catalysis.[1][2] They can exist as monomers or form complex oligomeric assemblies.[1][2] For instance, Aminopeptidase N (APN) is a dimeric membrane protein, while the M42 this compound from Thermotoga maritima forms a dodecameric, tetrahedron-shaped particle.[5][6] This guide delves into the structural architecture of these enzymes, with a particular focus on the active site, and outlines the key experimental methodologies used for their characterization.

General Structural Features of Aminopeptidases

The overall structure of an this compound typically consists of a catalytic domain, which houses the active site, and often one or more additional domains that contribute to substrate recognition, oligomerization, and regulation.[2]

-

Domains: A common structural feature, particularly in the M1 family of metalloaminopeptidases, is a bilobal or multi-domain architecture.[1][3] For example, this compound N (APN/CD13) is a type II metalloprotease with a short N-terminal cytoplasmic domain, a single transmembrane helix, and a large extracellular ectodomain that contains the catalytic machinery.[2][3][4]

-

Oligomerization: Aminopeptidases exhibit various quaternary structures. While some function as monomers, many form homodimers or more complex oligomers.[1][7] This self-association can be crucial for function, as seen in acylpeptide hydrolase where a toroid-shaped tetrameric structure is essential for substrate selection.[8][9]

-

Conformational States: Many aminopeptidases undergo significant conformational changes upon substrate or inhibitor binding. A common mechanism involves a transition from an "open" to a "closed" conformation, which encloses the substrate within the active site, shielding it from the solvent and positioning it for catalysis.[10]

The this compound Active Site: A Closer Look

The active site is the heart of the this compound, where the chemistry of peptide bond cleavage occurs. Its structure dictates the enzyme's substrate specificity and catalytic mechanism.

The Catalytic Center and Metal Dependence